

Toxicological Profile of 2,5-Furandimethanol: A Technical Guide

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Compound of Interest

Compound Name:	<i>Furandiol</i>
CAS No.:	59684-34-3
Cat. No.:	B14608840

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Disclaimer: The toxicological properties of 2,5-Furandimethanol (FDM) have not been thoroughly investigated. This document summarizes the currently available information and provides context based on related furan compounds. All handling of FDM should be conducted with caution in a controlled laboratory environment.

Introduction

2,5-Furandimethanol (FDM), a bio-based platform chemical derived from the dehydration of carbohydrates, is gaining significant interest as a versatile building block for polymers, resins, and pharmaceutical intermediates. As the applications of FDM expand, a comprehensive understanding of its toxicological profile is crucial for ensuring safe handling and assessing potential risks to human health and the environment. This technical guide provides a summary of the available toxicological data for FDM, discusses the toxicology of structurally related furan compounds, and outlines standard experimental protocols for a comprehensive toxicological evaluation.

Hazard Identification and Classification

Currently, there is a lack of comprehensive, peer-reviewed toxicological studies specifically for 2,5-Furandimethanol. The available information is primarily from Safety Data Sheets (SDS) and chemical databases, which provide classifications based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, these classifications can be inconsistent between suppliers.

Table 1: Summary of GHS Hazard Classifications for 2,5-Furandimethanol

Hazard Class	Hazard Statement	Source(s)
Acute Toxicity, Oral	H302: Harmful if swallowed	[1][2][3]
Acute Toxicity, Dermal	H312: Harmful in contact with skin	[1][2][3]
Acute Toxicity, Inhalation	H332: Harmful if inhaled	[2]
Skin Corrosion/Irritation	H315: Causes skin irritation	[1][2][4]
Serious Eye Damage/Eye Irritation	H319: Causes serious eye irritation	[2][4]
Specific Target Organ Toxicity - Single Exposure	H335: May cause respiratory irritation	[1][2][4]
Aquatic Toxicity (Acute)	H400: Very toxic to aquatic life	[5]
Aquatic Toxicity (Chronic)	H410: Very toxic to aquatic life with long lasting effects	[5]
Unclassified	Not classified as a hazardous substance	[6]

Note: The GHS classifications are based on a limited number of reports and may not be comprehensive. A thorough toxicological investigation is required for definitive classification.

Quantitative Toxicological Data

As of the date of this guide, no specific quantitative toxicological data, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), for 2,5-Furandimethanol were found in the public domain. The following table is a placeholder for future data and includes data for a related compound, furfuryl alcohol, for context.

Table 2: Acute Toxicity Data (Placeholder for FDM and Data for Related Compounds)

Compound	Test	Species	Route	Value	Units	Source(s)
2,5-Furandimethanol	LD50	-	Oral	No data available	mg/kg	
2,5-Furandimethanol	LD50	-	Dermal	No data available	mg/kg	
2,5-Furandimethanol	LC50	-	Inhalation	No data available	ppm	
Furfuryl Alcohol	LD50	Mouse/Rabbit	Oral	160 - 400	mg/kg	[7]
Furfuryl Alcohol	LC50	Mouse	Inhalation	397 (6 hr)	ppm	[7]
Furfuryl Alcohol	LC50	Rat	Inhalation	85 (6 hr)	ppm	[7]
5-Hydroxymethylfurfural (5-HMF)	LD50	Rat	Oral	3100	mg/kg	[8]
5-Hydroxymethylfurfural (5-HMF)	LD50	Mouse	Oral	1910	mg/kg	[8]

Toxicology of Related Furan Compounds (Read-Across Information)

In the absence of direct data for FDM, examining the toxicology of structurally similar furan compounds can provide insights into potential hazards. However, it is crucial to note that these are not direct evidence of FDM's toxicological profile.

Furan

Furan is a known hepatotoxicant and carcinogen in rodents[9][10]. It is classified as "reasonably anticipated to be a human carcinogen"[11]. The toxicity of furan is mediated by its metabolic activation by cytochrome P450 enzymes (primarily CYP2E1) to a reactive intermediate, cis-2-butene-1,4-dial (BDA)[9][12][13][14]. BDA can form adducts with cellular macromolecules, including proteins and DNA, leading to cytotoxicity and genotoxicity[9][12]. While some studies suggest a non-genotoxic mechanism for furan's carcinogenicity, others have found evidence of DNA damage[9][12][15].

Furfuryl Alcohol

Furfuryl alcohol is classified as toxic if swallowed, in contact with skin, and fatal if inhaled[16]. It is also a suspected carcinogen[16][17]. It causes skin, eye, and respiratory irritation[16]. The metabolism of furfuryl alcohol involves oxidation to furfural and then to furoic acid, which is subsequently conjugated and excreted[18].

5-Hydroxymethylfurfural (5-HMF)

5-HMF is found in many heat-treated foods[8][19][20]. While its acute toxicity is low, there are concerns about its potential genotoxicity[8][19]. In vitro studies have shown positive genotoxic effects when metabolically activated to 5-sulfoxymethylfurfural[8][19]. However, in vivo genotoxicity studies have so far been negative[8][19][21]. Long-term carcinogenicity studies in rodents have not shown significant tumor induction, except for liver adenomas in female mice, the relevance of which is considered doubtful[19][21].

Proposed Experimental Protocols for Toxicological Assessment of 2,5-Furandimethanol

To address the current data gaps, a comprehensive toxicological evaluation of FDM should be conducted following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Objective: To determine the acute oral toxicity of a substance and to classify it according to the GHS.

Methodology:

- **Animal Model:** Typically, female rats are used. Animals are acclimatized for at least five days before the study[22].
- **Dose Administration:** The test substance is administered orally by gavage in a stepwise procedure using a limited number of animals at each step[23][24]. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight)[24].
- **Procedure:** The study proceeds in a stepwise manner. If an animal survives, the next higher dose is administered to another group of animals. If an animal dies, the test is repeated at the same dose level to confirm the result. If mortality is observed again, the next lower dose is tested[23].
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days[24]. A gross necropsy is performed on all animals at the end of the observation period[24].
- **Data Analysis:** The results are used to classify the substance into one of the GHS categories for acute oral toxicity[22][25][26].

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in amino acid-requiring strains of *Salmonella typhimurium* and *Escherichia coli*. [27]

Methodology:

- **Bacterial Strains:** A set of specific bacterial strains is used, including those that detect frameshift and base-pair substitution mutations (e.g., *S. typhimurium* TA98, TA100, TA1535, TA1537, and *E. coli* WP2 uvrA)[28].
- **Metabolic Activation:** The test is performed both with and without an exogenous metabolic activation system (S9 mix, a rat liver homogenate) to mimic mammalian metabolism[28].
- **Procedure:** The test substance, bacterial culture, and S9 mix (if applicable) are combined and plated on a minimal agar medium lacking the required amino acid (e.g., histidine for *Salmonella*).[27]
- **Incubation:** The plates are incubated for 48-72 hours.
- **Data Analysis:** A positive result is indicated by a dose-related increase in the number of revertant colonies compared to the negative (solvent) control.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

Objective: To detect genotoxic damage in the form of micronuclei in the cytoplasm of interphase cells. Micronuclei can result from chromosome breakage (clastogenicity) or whole chromosome loss (aneugenicity).[29][30][31]

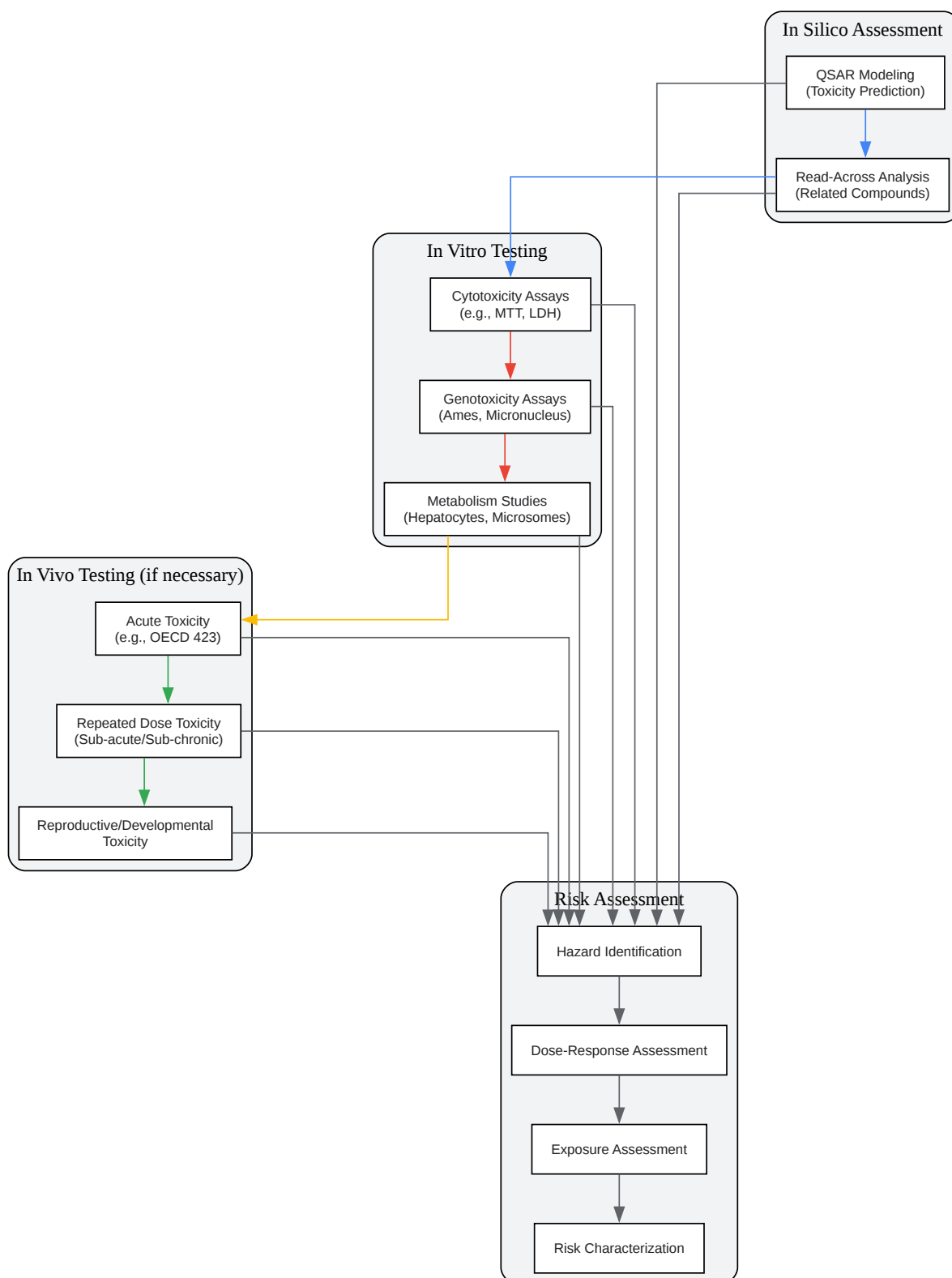
Methodology:

- **Cell Lines:** Human or rodent cell lines (e.g., human peripheral blood lymphocytes, CHO, TK6, or HepG2 cells) are used[32][33].
- **Metabolic Activation:** The assay is conducted with and without an S9 mix to account for metabolic activation[30].
- **Procedure:** Cell cultures are exposed to at least three concentrations of the test substance for a defined period[32]. The treatment is followed by an incubation period to allow for cell division.
- **Cytokinesis Block:** Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one mitotic division[29][30].

- **Micronucleus Scoring:** Cells are harvested, stained, and scored for the presence of micronuclei in binucleated cells under a microscope[32].
- **Data Analysis:** A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result[32].

Signaling Pathways and Experimental Workflows

Due to the lack of specific studies on 2,5-furandimethanol, there is no information available regarding the signaling pathways it may affect. The following diagram illustrates a general workflow for the toxicological assessment of a novel chemical entity like FDM.



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A general workflow for the toxicological assessment of a novel chemical.

Conclusion

The available toxicological data for 2,5-furandimethanol is currently insufficient to perform a comprehensive risk assessment. The GHS classifications from various sources are inconsistent, and there is a complete lack of quantitative toxicity data. Based on the toxicological profiles of related furan compounds, there is a potential for hepatotoxicity and genotoxicity, which warrants further investigation. A systematic toxicological evaluation of FDM, following established OECD guidelines for acute toxicity, genotoxicity, and potentially repeated dose toxicity, is essential to ensure its safe production, handling, and application in various industries. Researchers and drug development professionals should handle FDM with appropriate personal protective equipment in a well-ventilated area until more definitive toxicological data becomes available.

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- To cite this document: BenchChem. [Toxicological Profile of 2,5-Furandimethanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b14608840/docs#toxicological-profile-of-2-5-furandimethanol-a-technical-guide>]

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